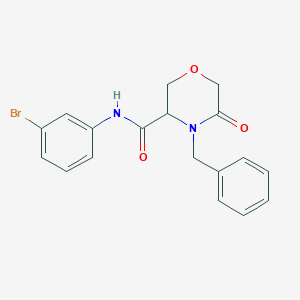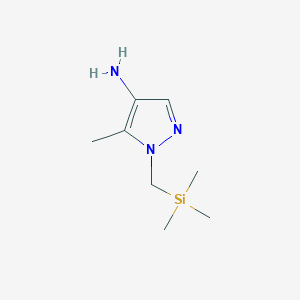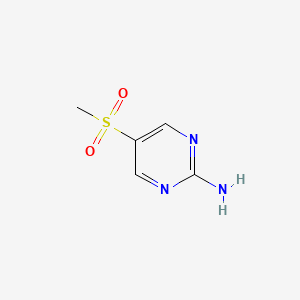
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of morpholine carboxamides and has been found to exhibit promising biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
- The development of new synthetic methods for benzamide derivatives, including "4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide", has been a topic of interest. For instance, research on benzamides and related compounds has provided insights into their synthesis and the structural requirements for biological activity. Studies have explored various synthetic routes to create benzamide derivatives with potential antipsychotic properties, demonstrating their relevance in medicinal chemistry (Högberg et al., 1990).
Antimicrobial and Antipathogenic Activity
- Research into the antimicrobial and antipathogenic potential of benzamide derivatives has shown promising results. Certain benzamide compounds have been synthesized and evaluated for their ability to interact with bacterial cells, demonstrating significant activity especially against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Material Science and Catalysis
- In material science, the synthesis and characterization of polyamides and polyimides derived from compounds related to "this compound" have been explored. Such studies focus on the properties of rigid-rod polyamides and polyimides for potential applications in high-performance materials, indicating the versatility of benzamide derivatives in material science applications (Spiliopoulos et al., 1998).
Drug Development
- The exploration of benzamide derivatives in drug development has led to the synthesis of compounds with potential antipsychotic, antiallergic, and anti-inflammatory activities. Studies have identified specific benzamide derivatives that exhibit potent in vivo activities and offer a lower risk of extrapyramidal side effects, highlighting their significance in the development of safer antipsychotic medications (Norman et al., 1996).
Environmental Science
- The degradation mechanism, kinetics, and toxicity investigation of bromophenol derivatives have been examined, showcasing the environmental applications of benzamide derivatives in pollution control and water treatment. Such research provides insights into the electrochemical processes for the degradation of pollutants, offering a pathway to environmental remediation technologies (Xu et al., 2018).
properties
IUPAC Name |
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-7-4-8-15(9-14)20-18(23)16-11-24-12-17(22)21(16)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDZYXJBRWYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)

![2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2668470.png)

![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668478.png)
![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2668482.png)
![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![2-[[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668486.png)